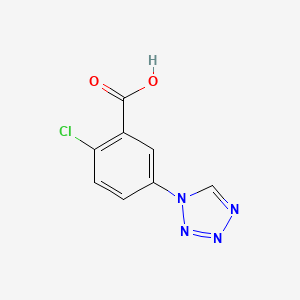

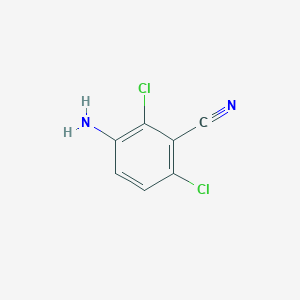

3-Amino-2,6-dichlorobenzonitrile

Übersicht

Beschreibung

3-Amino-2,6-dichlorobenzonitrile is a chemical compound that is part of the broader class of aminonitriles. Aminonitriles are important intermediates in organic synthesis due to their versatility in forming a wide range of other chemical compounds, including amino acids, heterocycles, and pharmaceuticals.

Synthesis Analysis

The synthesis of aminonitriles, such as this compound, can be achieved through various methods. One novel approach is described in the first paper, where an indium-catalyzed three-component coupling reaction of alkynes, amines, and trimethylsilyl cyanide (Me3SiCN) is used to produce quaternary α-aminonitriles . This method represents a novel approach to synthesizing aminonitrile derivatives, which could potentially be applied to the synthesis of this compound.

Another efficient and environmentally friendly method for synthesizing α-aminonitriles is presented in the second paper. It involves a three-component condensation of aldehyde, amine, and TMSCN in the presence of a catalytic amount of indium(III) iodide in water . This reaction proceeds smoothly at room temperature and provides a green chemistry approach to the synthesis of α-aminonitriles, which could be relevant for the synthesis of this compound.

Molecular Structure Analysis

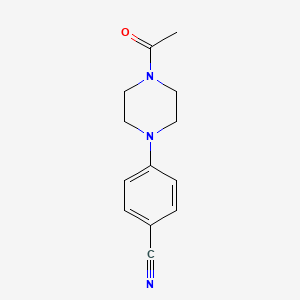

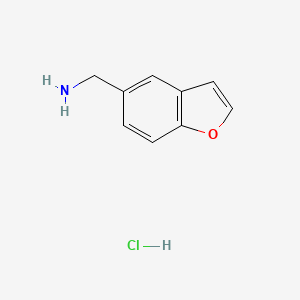

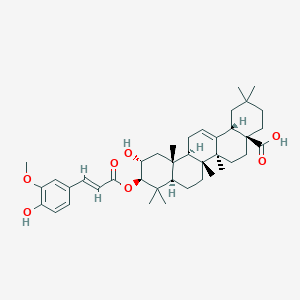

The molecular structure of this compound would consist of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and an amino group at the 3 position. The presence of both electron-withdrawing nitrile and electron-donating amino groups would influence the reactivity and electronic properties of the molecule.

Chemical Reactions Analysis

The third paper provides insight into the reactivity of nitriles, specifically focusing on reactions of N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile (ADAN) with amines . The study shows that these compounds can react with mercaptides and alkoxides to yield various substituted acrylonitriles and oxazole derivatives. The reactions with bifunctional amines lead to cyclization products such as imidazolidine and thiazolidine derivatives. These findings suggest that this compound could also undergo similar reactions, leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, we can infer that the compound would exhibit properties typical of chlorinated aromatic amines and nitriles. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amino group, and reactivity towards nucleophiles and electrophiles due to the nitrile group.

Wissenschaftliche Forschungsanwendungen

Cellulose Synthesis Inhibition

3-Amino-2,6-dichlorobenzonitrile, a derivative of 2,6-Dichlorobenzonitrile (DCB), has been reported to inhibit cellulose synthesis. DCB was first identified as a cellulose synthesis inhibitor over 30 years ago and has since been utilized in numerous studies to understand cellulose synthesis mechanisms in plants (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Metabolism in Animals

In animals, the metabolism of 2,6-dichlorobenzonitrile, closely related to this compound, has been studied, revealing increased urinary excretion of glucuronides and ethereal sulphates, indicating mercapturic acid formation (Wit & van Genderen, 1966).

Impact on Cytokinesis

The effect of 2,6-dichlorobenzonitrile on cytokinesis in onion root meristem cells indicates that it interferes with cell plate formation, possibly by altering the function of Golgi apparatus (González-Reyes, Navas, & García-Herdugo, 1986).

Environmental Degradation

Studies on the degradation and mineralization of dichlobenil, the herbicide form of 2,6-dichlorobenzonitrile, have shown that certain bacterial strains like Aminobacter spp. can degrade both the herbicide and its metabolites, indicating their potential role in bioremediation of contaminated environments (Sørensen, Holtze, Simonsen, & Aamand, 2006).

Molecular Structure and Analysis

Research focusing on the molecular structure and spectroscopy of 2,6-dichlorobenzamide, a metabolite of 2,6-dichlorobenzonitrile, provides insights into its physicochemical properties, essential for understanding its behavior in various applications (Tao, Han, Li, Han, & Liu, 2016).

Applications in Herbicide Research

Research on the repeated annual applications of herbicides, including 2,6-dichlorobenzonitrile, in agricultural settings like red raspberry plantings, informs about its impact on crop yield and weed control (Welker & Smith, 1972).

Bioaugmentation Potential

The potential of formulated 2,6-dichlorobenzamide (BAM) degrading Aminobacter sp. MSH1 for remediation of polluted soil, sand, and water resources highlights the practical applications of bioremediation in environmental management (Schultz-Jensen, Aamand, & Sørensen, 2016).

Safety and Hazards

The safety data sheet for a similar compound, 4-Amino-3,5-dichlorobenzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product .

Wirkmechanismus

Target of Action

The primary target of 3-Amino-2,6-dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the synthesis of cellulose, a crucial component of plant cell walls .

Mode of Action

This compound acts by inhibiting cellulose synthesis . It disrupts the normal formation of cellulose, leading to the production of cell walls that rely on minimal amounts of cellulose and instead use Ca2±bridge pectates .

Biochemical Pathways

The compound affects the cellulose synthesis pathway . By inhibiting this pathway, it disrupts the normal development of plant cell walls, affecting both monocot and dicot species . The downstream effects of this disruption can lead to the death of young seedlings .

Pharmacokinetics

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors suggest that the compound’s stability and bioavailability may be influenced by light, moisture, and temperature.

Result of Action

The primary result of this compound’s action is the death of young plant seedlings . By inhibiting cellulose synthesis, the compound disrupts the normal development of plant cell walls, which can lead to the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by exposure to light, hence the recommendation to store it in a dark place . Additionally, moisture can affect the compound’s stability, which is why it’s recommended to store it in dry conditions . Temperature can also influence the compound’s stability and efficacy .

Biochemische Analyse

Biochemical Properties

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in ammoxidation reactions.

Cellular Effects

Related compounds such as 2,6-dichlorobenzonitrile have been shown to inhibit extracellular adhesive production in marine diatoms, resulting in a loss of motility and a lack of permanent adhesion . It is possible that 3-Amino-2,6-dichlorobenzonitrile may have similar effects on cell function.

Molecular Mechanism

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may exert its effects at the molecular level through interactions with enzymes involved in ammoxidation reactions.

Temporal Effects in Laboratory Settings

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may have toxic or adverse effects at high doses.

Metabolic Pathways

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may interact with enzymes or cofactors involved in ammoxidation reactions.

Transport and Distribution

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may interact with transporters or binding proteins.

Subcellular Localization

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may be directed to specific compartments or organelles.

Eigenschaften

IUPAC Name |

3-amino-2,6-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPFHQUYMVSYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)